Fmoc-DL-Orn(Boc)-OPfp
Description
Evolution of Amino Acid Protection Strategies in Peptide Synthesis
The ability to synthesize peptides with a defined sequence is fundamental to biochemical and pharmaceutical research. This capability has been made possible through the development of sophisticated protection strategies for the reactive functional groups present in amino acids.
The journey of peptide synthesis began with the challenge of selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another, without uncontrolled polymerization. Early efforts in the late 19th and early 20th centuries laid the groundwork, with Emil Fischer's synthesis of a dipeptide marking a significant milestone. brieflands.com A pivotal moment came with the introduction of the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Bergmann and Zervas in 1932. nih.gov This allowed for the protection of the α-amino group, enabling the controlled formation of a peptide bond, followed by the removal of the protecting group to allow for the next coupling step. nih.govwiley-vch.de
The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field. brieflands.comnih.govpeptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and the peptide chain is assembled in a stepwise manner. brieflands.compeptide.com This approach streamlined the synthesis process by allowing for the use of excess reagents to drive reactions to completion and simplifying the purification process by simple filtration and washing of the resin-bound peptide. peptide.com The initial SPPS strategies utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed by treatment with a moderately strong acid. brieflands.comnih.gov
A significant advancement in SPPS was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. brieflands.comnih.gov The Fmoc group is labile to mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, offering a milder alternative to the acid-labile Boc group. brieflands.comnih.goviris-biotech.de This led to the development of the widely used Fmoc/tBu (tert-butyl) orthogonal protection scheme, where the Fmoc group protects the α-amino group and acid-labile tert-butyl-based groups protect the side chains of trifunctional amino acids. iris-biotech.denih.gov
The concept of orthogonal protection is a cornerstone of modern peptide synthesis. fiveable.mewikipedia.org It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the other protecting groups. iris-biotech.dewikipedia.orgbiosynth.com This allows for the selective deprotection of specific functional groups, which is crucial for the synthesis of complex peptides, including those with modifications such as branching or cyclization. nih.govfiveable.me
A classic example of an orthogonal protection strategy is the Fmoc/tBu combination used in SPPS. iris-biotech.debiosynth.com The base-labile Fmoc group on the α-amino terminus can be selectively removed to allow for peptide chain elongation, while the acid-labile tBu-based protecting groups on the amino acid side chains remain intact. iris-biotech.de These side-chain protecting groups are then typically removed at the end of the synthesis in a final cleavage step from the solid support using a strong acid cocktail. iris-biotech.de
The availability of a diverse array of orthogonal protecting groups, such as the Dde and ivDde groups (removable with hydrazine) and Mtt and Mmt groups (removable with dilute acid), has expanded the possibilities for creating complex peptide architectures. iris-biotech.desigmaaldrich.com These "super-orthogonal" protecting groups enable the on-resin modification of specific side chains, allowing for the introduction of labels, cross-linkers, or other functionalities at precise locations within the peptide sequence. iris-biotech.desigmaaldrich.com The careful selection and application of orthogonal protecting groups are therefore critical for the successful synthesis of a wide range of peptide-based molecules. nih.gov
Role of Ornithine and its Derivatives in Peptide Structure and Functionality
Ornithine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 amino acids genetically coded for in proteins. wikipedia.orglifetein.comcreative-proteomics.com However, it plays a significant role in various biological processes, most notably as an intermediate in the urea (B33335) cycle, which is responsible for the detoxification of ammonia (B1221849) in the body. wikipedia.orgcreative-proteomics.comnih.gov In the realm of peptide chemistry, ornithine and its derivatives are valuable building blocks for creating peptides with unique structural and functional properties.
The incorporation of non-standard amino acids like ornithine into peptide sequences allows for the creation of novel peptide analogs with altered biological activities, improved stability, or unique structural features. researchgate.net Ornithine, with its side chain terminating in a primary amino group, provides a versatile handle for chemical modification. creative-proteomics.com This side-chain amino group can be used as a point of attachment for various functional groups, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to enhance solubility and pharmacokinetic properties.
The synthesis of peptides containing ornithine requires the use of appropriately protected derivatives. The α-amino group is typically protected with a temporary protecting group like Fmoc or Boc, while the δ-amino group of the side chain requires a more permanent protecting group that is stable throughout the peptide synthesis and can be selectively removed if further modification is desired. This is a prime example of the application of orthogonal protection strategies.
The side-chain amino group of ornithine is particularly useful for the construction of cyclic and branched peptides. sigmaaldrich.com Cyclization of a peptide can be achieved by forming an amide bond between the side-chain amino group of an ornithine residue and the C-terminal carboxyl group of the peptide or the side-chain carboxyl group of another amino acid like aspartic or glutamic acid. This process often enhances the conformational rigidity and metabolic stability of the peptide, which can lead to increased biological activity and selectivity. The "ornithine effect" describes the spontaneous and site-specific cleavage of ornithine-containing peptides in the gas phase during mass spectrometry analysis, which is facilitated by the formation of a stable six-membered lactam ring. researchgate.net This property can be exploited for the structural characterization of cyclic peptides. researchgate.netnih.gov
Branched peptides can be synthesized by using the side-chain amino group of ornithine as an attachment point for a second peptide chain. sigmaaldrich.com This allows for the creation of multimeric peptide structures, which can be used to present multiple copies of a bioactive peptide sequence, potentially leading to enhanced binding affinity or avidity for a biological target. The synthesis of such complex structures relies heavily on the use of orthogonally protected ornithine derivatives to ensure the selective deprotection and modification of the side-chain amino group without affecting the rest of the peptide.
Overview of Activated Esters in Amide Bond Formation
The formation of an amide (peptide) bond between two amino acids is the fundamental reaction in peptide synthesis. This reaction involves the coupling of the carboxyl group of one amino acid with the amino group of another. However, the direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, conditions that are not suitable for the synthesis of delicate peptide molecules. mdpi.com Therefore, the carboxyl group must first be "activated" to increase its electrophilicity and facilitate the reaction with the amine nucleophile. researchgate.net
One of the most common methods for activating the carboxyl group is to convert it into an activated ester. spbu.ru Activated esters are esters that have an electron-withdrawing group in the alcohol portion, which makes the carbonyl carbon more susceptible to nucleophilic attack by the amino group of the incoming amino acid. acs.org A variety of activating agents have been developed over the years to generate these reactive intermediates in situ.
Historically, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) were used to activate the carboxylic acid, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. brieflands.comnih.gov The HOBt reacts with the activated carboxyl group to form an HOBt-active ester, which then reacts with the amine to form the peptide bond. nih.gov More recently, a wide range of other coupling reagents and activating agents have been developed to improve coupling efficiency, minimize side reactions, and facilitate the synthesis of difficult peptide sequences. acs.org
The use of pre-formed activated esters of protected amino acids, such as pentafluorophenyl (Pfp) esters, offers another efficient approach to amide bond formation. These activated esters are often stable, crystalline solids that can be easily handled and stored. They react cleanly and rapidly with the free amino group of the growing peptide chain to form the desired peptide bond, often without the need for additional coupling reagents. researchgate.net The choice of the specific activated ester can influence the rate and efficiency of the coupling reaction, and different activated esters may be preferred for different applications, such as for coupling sterically hindered amino acids.
Mechanistic Principles of Carboxyl Activation for Peptide Coupling
The formation of a peptide bond is a nucleophilic acyl substitution reaction. jpt.com The amino group of one amino acid acts as the nucleophile, attacking the carboxyl group of another. However, the hydroxyl moiety of a carboxylic acid is a poor leaving group, making the direct reaction thermodynamically and kinetically unfavorable. mdpi.com To facilitate the reaction, the carboxyl group must be "activated" by converting the hydroxyl into a better leaving group. jpt.combachem.com
This activation is typically achieved by using coupling reagents that react with the carboxylic acid to form a highly reactive intermediate. fishersci.co.uk Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to attack by the nucleophilic amino group of the incoming amino acid. jpt.com
Alternatively, the activation strategy can involve the formation of an "active ester." bachem.com In this approach, the carboxyl group of the N-protected amino acid is pre-activated by converting it into an ester with an electron-withdrawing alcohol. This process can be performed as a separate step, allowing the activated amino acid derivative to be isolated, purified, and stored before its use in the coupling reaction. bachem.comnih.gov The electron-withdrawing nature of the alcohol component makes the resulting ester highly electrophilic and the corresponding alkoxide an excellent leaving group, thus facilitating the subsequent aminolysis (attack by the amine) to form the desired peptide bond. rsc.org
Comparative Analysis of Activated Ester Systems: Rationale for Pentafluorophenyl Esters
Various activated ester systems have been developed for peptide synthesis, each with distinct characteristics regarding reactivity, stability, and ease of preparation. Early examples include p-nitrophenyl (ONp) and 2,4,5-trichlorophenyl esters. sci-hub.se A significant advancement was the introduction of N-hydroxysuccinimide (NHS or OSu) esters, which found broad application. bachem.combachem.com
Pentafluorophenyl (Pfp) esters have emerged as particularly effective activated esters for several key reasons. wikipedia.org They are among the most reactive acylating agents used in peptide synthesis, which allows for rapid coupling reactions and high yields. nih.gov This high reactivity stems from the strong electron-withdrawing inductive effect of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenoxide a very good leaving group. nih.gov
A crucial advantage of Pfp esters is their relative stability, particularly their lower susceptibility to spontaneous hydrolysis compared to many other active esters. rsc.orgwikipedia.org This stability allows them to be prepared, purified (often as crystalline solids), and stored for later use without significant degradation, which is highly beneficial for applications like automated solid-phase peptide synthesis (SPPS). bachem.comgoogle.com The ability to use pre-formed, stable activated esters also prevents the growing peptide chain from being exposed to potentially harsh activating reagents and their byproducts, which can minimize side reactions. nih.gov
The table below provides a comparative overview of common activated ester systems.
| Activated Ester Type | Leaving Group | Relative Reactivity | Stability to Hydrolysis | Common Form |
| p-Nitrophenyl (ONp) | p-Nitrophenoxide | Moderate | Moderate | Crystalline Solid |
| N-Hydroxysuccinimide (OSu/NHS) | N-Hydroxysuccinimide | High | Moderate | Crystalline Solid |
| Pentafluorophenyl (OPfp) | Pentafluorophenoxide | Very High | High | Crystalline Solid |
| 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) | HODhbt | Very High | Moderate | Used in situ or as ester |
This table presents a generalized comparison; specific reactivity and stability can vary based on the amino acid and reaction conditions.
Research has shown that Fmoc-amino acid-OPfp esters are easy-to-handle crystalline solids that demonstrate rapid coupling in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). nih.gov This combination of high reactivity, good stability, and convenient physical form underpins the rationale for the widespread use of pentafluorophenyl esters, such as Fmoc-DL-Orn(Boc)-OPfp, as reliable building blocks in the synthesis of complex peptides. chemimpex.combachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLMXCUHPJKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F5N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Dl Orn Boc Opfp
Strategies for Nα-Fmoc and Side-Chain Nδ-Boc Protection of Ornithine
The differential protection of the two amino groups of ornithine is the foundational stage in synthesizing the target compound. The α-amino group (Nα) is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain δ-amino group (Nδ) is protected with the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is essential for modern peptide synthesis, allowing for the selective deprotection of the Nα-Fmoc group to enable peptide chain elongation while the Nδ-Boc group remains intact. ug.edu.plaltabioscience.comorganic-chemistry.org
Direct functionalization aims to introduce both the Fmoc and Boc protecting groups onto the ornithine molecule in a streamlined process. One reported method begins with the dissolution of L-ornithine in an organic solvent like acetonitrile. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added to protect the amino groups. Subsequently, after adjusting the reaction conditions, 9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu) is introduced to selectively protect the α-amino group, yielding the orthogonally protected Fmoc-L-Orn(Boc)-OH. chemicalbook.com This approach relies on the careful control of reagents and reaction conditions to achieve the desired protection scheme on the DL-ornithine starting material. Organozinc chemistry has also been explored for the direct synthesis of Fmoc-protected amino acids, offering a pathway to couple a protected alanine-derived organozinc reagent with various electrophiles. rsc.org
Chemoselective strategies exploit the inherent differences in reactivity (e.g., pKa values) between the α-amino and δ-amino groups of ornithine. The α-amino group is generally more reactive, allowing for selective protection under specific conditions. A common strategy involves first protecting the more nucleophilic δ-amino group with the Boc group. This is typically achieved by reacting ornithine with Boc anhydride (B1165640) under basic conditions. Once the Nδ-Boc-ornithine is formed, the Nα-amino group can then be protected using an Fmoc-donating reagent such as Fmoc-OSu. chemicalbook.com This sequential approach provides a high degree of control and selectivity, ensuring the correct placement of each protecting group. The use of catalysts, such as Amberlyst-15 or guanidine (B92328) hydrochloride, has been shown to facilitate efficient and chemoselective N-Boc protection of amino groups under mild, heterogeneous conditions. researchgate.net
Table 1: Comparison of Ornithine Protection Strategies
| Strategy | Key Reagents | Advantages | Disadvantages |
| Direct Functionalization | Boc₂O, Fmoc-OSu | Potentially fewer steps, streamlined process. | May require careful control of stoichiometry and conditions to ensure selectivity. |
| Chemoselective Protection | 1. Boc₂O2. Fmoc-OSu | High selectivity and yield of the desired orthogonally protected product. | Involves a more sequential, multi-step process. |
Carboxyl Group Activation via Pentafluorophenyl Ester Formation
Once the orthogonally protected Fmoc-DL-Orn(Boc)-OH is synthesized, the next critical step is the activation of its carboxyl group. This is achieved by converting it into a pentafluorophenyl (OPfp) ester. PFP esters are highly reactive "active esters" that readily undergo nucleophilic acyl substitution with primary amines to form amide bonds. rsc.org Their high reactivity allows for rapid coupling reactions in peptide synthesis, which helps to minimize side reactions. highfine.comnih.gov Furthermore, PFP esters are less susceptible to spontaneous hydrolysis compared to other active esters, making them valuable in synthesis. wikipedia.org
The most common method for preparing PFP esters involves the use of a carbodiimide (B86325) coupling reagent. In this procedure, the starting material, Fmoc-DL-Orn(Boc)-OH, is dissolved in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Pentafluorophenol (PFP-OH) is added to the solution, followed by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). chempep.com The DCC activates the carboxylic acid, which then reacts with PFP-OH to form the desired PFP ester. A by-product, dicyclohexylurea (DCU), precipitates from the solution and can be removed by filtration. Other carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used and offer the advantage of forming a water-soluble urea (B33335) byproduct. A general procedure involves dissolving the protected amino acid and TBTU in DMF, adding a base like DIPEA, stirring for a few minutes, and then adding the mixture to the resin. chempep.com
Recent research has focused on developing more efficient and environmentally benign methods for PFP ester synthesis. One notable advancement is the direct electrochemical synthesis of PFP esters. rsc.orgpsu.edu This method involves an electrochemical coupling between a carboxylic acid and pentafluorophenol, leveraging the native O-nucleophilicity of PFP-OH and its latent, oxidation-induced C-electrophilicity. A key advantage of this technique is that it proceeds without the need for exogenous dehydrating agents like carbodiimides, thus simplifying product purification. rsc.orgpsu.edu Another approach utilizes pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) as a reagent to simultaneously protect and activate amino acids, offering a streamlined path to the active ester. highfine.comresearchgate.net
Table 2: Overview of Carboxyl Group Activation Methods
| Method | Activating Agent(s) | Key Features |
| Conventional Carbodiimide | DCC or EDC, PFP-OH | Well-established, reliable, widely used in peptide synthesis. chempep.com |
| Electrochemical Synthesis | PFP-OH, electrochemical cell | Avoids dehydrating agents, milder conditions, potentially cleaner reaction profile. rsc.orgpsu.edu |
| PFP-TFA Method | Pentafluorophenyl trifluoroacetate | Can simultaneously protect and activate the amino acid. highfine.comresearchgate.net |
Control of Stereochemistry and Racemization During Synthesis
In peptide synthesis, maintaining the stereochemical integrity of the chiral α-carbon is paramount. wikipedia.org Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant risk, particularly during the carboxyl group activation step. rsc.orgacs.org The formation of an oxazolone (B7731731) intermediate is a common mechanism for racemization under these conditions.
While the target compound Fmoc-DL-Orn(Boc)-OPfp is itself a racemic mixture, understanding and controlling racemization is crucial, as these synthetic principles are directly applicable to the preparation of the enantiomerically pure L- or D-isomers, which are essential for synthesizing biologically active peptides. The use of pre-formed active esters, such as PFP esters, is a key strategy to mitigate racemization. peptide.com Because Fmoc-amino acid OPfp esters are prepared and purified beforehand, they can be used in the subsequent coupling step without the presence of the activating reagent and its byproducts, which can promote racemization. nih.govpeptide.com The high reactivity of PFP esters leads to faster coupling times, further reducing the window of opportunity for racemization to occur. highfine.com Additives like N-hydroxybenzotriazole (HOBt) can be used with PFP esters to accelerate coupling even further, though care must be taken as some additives can themselves influence racemization levels. nih.govpeptide.com
Addressing the DL-Stereoisomeric Nature of the Ornithine Precursor
The use of a racemic DL-ornithine precursor is a critical consideration in the synthesis of this compound. In peptide synthesis, the sequence and stereochemistry of amino acid residues dictate the final three-dimensional structure and biological activity of the peptide. The incorporation of a racemic amino acid would result in the formation of a mixture of diastereomeric peptides, which can be difficult to separate and may possess different or undesirable biological properties. Therefore, while the initial precursor is racemic, synthetic strategies often involve a resolution step to isolate the desired single enantiomer (either D or L) before the final peptide coupling.
The typical synthetic route begins with the protection of the alpha-amino group of DL-ornithine with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side-chain delta-amino group with a tert-butyloxycarbonyl (Boc) group, yielding Fmoc-DL-Orn(Boc)-OH. At this stage, or after conversion to the OPfp ester, the enantiomers must be addressed. The primary strategies for this include analytical assessment of enantiomeric purity and preparative separation.
Research Findings on Chiral Resolution:
Significant research has been dedicated to the chiral separation of N-protected amino acids. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analyzing the enantiomeric excess of a sample and for preparative-scale separation of enantiomers. phenomenex.com Studies have demonstrated the successful resolution of various Fmoc-protected amino acids using different types of chiral stationary phases (CSPs), including protein-based, macrocyclic antibiotic-based, and polysaccharide-based columns. phenomenex.comtandfonline.comsigmaaldrich.com For instance, the direct separation of Fmoc-Orn(Boc)-OH enantiomers has been successfully achieved on protein-based chiral columns. tandfonline.com The choice of CSP and mobile phase conditions, such as the organic modifier and acidic additive, are crucial for achieving baseline resolution. phenomenex.comphenomenex.com
The following table summarizes the common approaches to manage the stereoisomeric nature of the precursor.
| Strategy | Principle | Application Stage | Remarks |
|---|---|---|---|
| Use of Diastereomeric Mixture | The racemic this compound is used directly in peptide synthesis, knowingly creating a library of peptide diastereomers. | Peptide Synthesis | Generally avoided in targeted drug design but can be useful for screening libraries to identify active stereoisomers. |
| Preparative Chiral HPLC | The racemic mixture (e.g., Fmoc-DL-Orn(Boc)-OH) is separated into its individual D and L enantiomers using a chiral stationary phase. | Before Peptide Synthesis | A common and effective method for obtaining high-purity enantiomers (>99.8% enantiomeric excess). phenomenex.com Allows for the synthesis of stereochemically pure peptides. |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a precursor (e.g., hydrolysis of an ester), allowing the modified and unmodified enantiomers to be separated by conventional methods. | Early Precursor Stage | Offers high selectivity but requires specific enzymes and careful optimization of reaction conditions. |
Strategies for Mitigating Stereomutation in Activated Ester Chemistry
The conversion of the carboxylic acid of an N-protected amino acid into a highly reactive ester, such as a pentafluorophenyl (OPfp) ester, is a key step for facilitating peptide bond formation. However, this activation process increases the acidity of the α-proton (the hydrogen atom on the chiral carbon), making it susceptible to abstraction by a base. mdpi.com This abstraction can lead to the formation of a planar enolate or an oxazolone intermediate, which upon re-protonation can result in the loss of stereochemical integrity, a process known as racemization or stereomutation. peptide.com While N-urethane protecting groups like Fmoc and Boc generally reduce the risk of racemization compared to peptide-bound residues, the conditions for forming the activated ester must be carefully controlled. nih.gov
The synthesis of this compound from its corresponding carboxylic acid is typically achieved using a coupling reagent, such as Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC), in the presence of pentafluorophenol. bachem.com The primary strategies to minimize racemization during this step focus on the judicious selection of the base, solvent, and temperature.
Key Mitigating Factors:
Base Selection: The choice of tertiary amine base is critical. Strong, sterically unhindered bases can readily abstract the α-proton, promoting racemization. mdpi.com Research has shown that weaker or more sterically hindered bases are preferable. For instance, in couplings susceptible to racemization, the use of a hindered base like 2,4,6-collidine (TMP) has been shown to result in significantly lower levels of the undesired epimer compared to more commonly used bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.comchempep.comnih.gov
Temperature Control: Lowering the reaction temperature decreases the rate of both the desired activation reaction and the undesired racemization side reaction. Performing the esterification at reduced temperatures (e.g., 0 °C) is a standard practice to preserve stereochemical integrity. Lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids. nih.gov
Reaction Time: Prolonged exposure to activation conditions, especially in the presence of a base, increases the opportunity for racemization. Therefore, reaction times should be minimized to what is necessary for complete conversion to the active ester.
Pre-formed Esters: One advantage of OPfp esters is that they are often stable enough to be isolated and purified by crystallization. bachem.com This allows for the synthesis and purification of the Fmoc-D-Orn(Boc)-OPfp or Fmoc-L-Orn(Boc)-OPfp intermediate, ensuring its high chemical and chiral purity before its use in the actual peptide coupling step. This strategy effectively separates the potentially racemization-prone esterification step from the peptide bond formation step. chempep.com
The following table summarizes the influence of key reaction parameters on the risk of racemization during the formation of activated esters.
| Parameter | Low Racemization Condition | High Racemization Condition | Rationale |
|---|---|---|---|
| Base | Weaker, sterically hindered bases (e.g., 2,4,6-Collidine, N-Methylmorpholine) | Strong, less hindered bases (e.g., DIPEA, Triethylamine) | Weaker bases are less effective at abstracting the acidic α-proton, thus reducing the rate of enolization/oxazolone formation. bachem.comnih.gov |
| Temperature | Low (e.g., 0 °C) | Elevated (e.g., Room Temperature or higher) | The activation energy for racemization is significant, and lowering the temperature disproportionately slows this side reaction compared to the main reaction. nih.gov |
| Solvent | Less polar solvents (e.g., Dichloromethane-DMF mixtures) | Highly polar aprotic solvents (e.g., neat DMF) | Less polar solvents can disfavor the formation of the charged intermediates involved in the racemization pathway. researchgate.net |
| Activation Method | Use of pre-formed, purified active esters | In-situ activation with prolonged pre-activation times | Using a purified active ester ensures that any epimers formed during its synthesis are removed prior to the coupling reaction. bachem.com |
Mechanistic Aspects of Fmoc Dl Orn Boc Opfp Reactivity in Peptide Coupling
Reaction Kinetics and Efficiency of Pentafluorophenyl Ester Coupling
The efficiency of peptide bond formation is paramount in peptide synthesis. The use of activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-DL-Orn(Boc)-OH, is a widely adopted strategy to enhance reaction rates and ensure high yields. bachem.com
Comparative Reaction Rates with Other Activated Esters
Kinetic studies have demonstrated the superior reactivity of pentafluorophenyl esters in comparison to other activated esters. highfine.com This heightened reactivity is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the incoming amino acid.
A comparative analysis of relative coupling speeds reveals the following trend: OPfp >> OPCP > ONp, with corresponding relative rates of 111:3.4:1. highfine.com This significant rate enhancement with OPfp esters is advantageous as it can minimize or eliminate undesirable side reactions. highfine.com The rapid coupling facilitated by the OPfp ester is a key factor in its widespread use, particularly in solid-phase peptide synthesis (SPPS), where efficient and clean reactions are crucial for the synthesis of long and complex peptides. nih.gov
Interactive Table: Comparative Reaction Rates of Activated Esters
| Activated Ester | Abbreviation | Relative Rate |
| Pentafluorophenyl ester | OPfp | 111 |
| Pentachlorophenyl ester | OPCP | 3.4 |
| p-Nitrophenyl ester | ONp | 1 |
This table illustrates the significantly higher reaction rate of pentafluorophenyl (OPfp) esters compared to pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters in peptide coupling reactions. highfine.com
Influence of Solvent Systems on Coupling Performance
The choice of solvent can profoundly impact the efficiency of peptide coupling reactions. nih.gov The solvent must effectively solvate both the growing peptide chain and the incoming protected amino acid to facilitate the reaction. nih.gov Dimethylformamide (DMF) is a commonly used solvent in peptide synthesis due to its excellent solvating properties and its compatibility with most protecting groups and resins. nih.govamericanpeptidesociety.org
Research has shown that for solid-phase peptide synthesis, DMF provides superior peptide-resin solvation compared to other solvents like N-methylpyrrolidinone (NMP) and dimethyl sulfoxide (B87167) (DMSO), leading to significantly higher average coupling yields. nih.gov In some cases, binary solvent mixtures are employed to optimize solubility and reaction conditions. unifi.itsemanticscholar.org For instance, mixtures of DMSO with less polar solvents have been explored to favor amide bond formation. unifi.it The polarity and viscosity of the solvent system can directly influence not only the coupling and deprotection steps but also the occurrence of specific side reactions. semanticscholar.org
Role of Protecting Groups (Fmoc and Boc) in Reaction Selectivity
The strategic use of protecting groups is fundamental to the success of peptide synthesis. In Fmoc-DL-Orn(Boc)-OPfp, the fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the side-chain amino group of the ornithine residue. chemimpex.comamericanpeptidesociety.org This arrangement allows for selective deprotection and controlled elongation of the peptide chain. americanpeptidesociety.orgorganic-chemistry.org
Selective Removal of Nα-Fmoc Group in the Presence of Boc-Protected Side Chain
The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as piperidine (B6355638), in DMF. americanpeptidesociety.orgwikipedia.org This deprotection is a mild process that does not affect the acid-labile Boc group protecting the ornithine side chain. americanpeptidesociety.org This orthogonality is a key advantage of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgnih.gov The ability to selectively remove the Nα-Fmoc group allows for the stepwise addition of amino acids to the growing peptide chain without disturbing the side-chain protection. nih.gov The progress of Fmoc removal can be conveniently monitored by UV spectroscopy due to the characteristic absorbance of the dibenzofulvene-piperidine adduct that is formed. wikipedia.org
Analysis of Side Reactions and Byproduct Formation During Coupling
Common side reactions include:
Racemization: The activation of the carboxyl group can lead to the loss of stereochemical integrity at the α-carbon, particularly for amino acids other than glycine (B1666218) and proline. bachem.com However, urethane-based protecting groups like Fmoc and Boc generally suppress racemization during coupling. bachem.com The use of pre-formed activated esters like OPfp esters also helps to minimize this side reaction. sci-hub.se
Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, especially when proline is one of the first two residues in the sequence. peptide.com It is more prevalent in Fmoc-based synthesis due to the basic conditions used for deprotection. peptide.com
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, particularly in sequences like Asp-Gly. peptide.comiris-biotech.de This can occur under both acidic and basic conditions and can lead to the formation of β-aspartyl peptides. merckmillipore.com
Arginine-Lactam Formation: During the coupling of arginine, the activated carboxylic acid can react with the side-chain guanidino group to form a δ-lactam. semanticscholar.org
Modification of Tryptophan: The indole (B1671886) side chain of tryptophan can be modified by reactive cationic species generated during TFA cleavage unless appropriate scavengers are used. sigmaaldrich.com The use of Fmoc-Trp(Boc)-OH is highly effective in preventing these side reactions. merckmillipore.comsigmaaldrich.com
The choice of coupling reagents, additives, and solvent systems can significantly influence the extent of these side reactions. bachem.comunifi.it For example, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can suppress some side reactions. bachem.com Careful optimization of the reaction conditions is therefore essential to maximize the yield and purity of the final peptide product.
Interactive Table: Common Side Reactions in Peptide Synthesis
| Side Reaction | Description | Contributing Factors | Mitigation Strategies |
| Racemization | Loss of stereochemical purity at the α-carbon. | Activation of the carboxyl group. | Use of urethane (B1682113) protecting groups (Fmoc, Boc), pre-formed activated esters. bachem.com |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide. | Proline at N- or C-terminus of dipeptide, basic deprotection conditions. peptide.com | Use of sterically hindered resins (e.g., 2-chlorotrityl). peptide.com |
| Aspartimide Formation | Cyclization of aspartic acid residues. | Asp-Xaa sequences (Xaa = Gly, Ser, Asn), acidic or basic conditions. peptide.comiris-biotech.de | Use of specific protecting groups for Asp, addition of HOBt to deprotection solution. peptide.commerckmillipore.com |
| Arginine-Lactam Formation | Intramolecular cyclization of arginine. | Activation of the C-terminal carboxyl group of arginine. semanticscholar.org | Careful selection of coupling conditions. |
| Tryptophan Modification | Alkylation or other modifications of the indole side chain. | Reactive cations generated during TFA cleavage. sigmaaldrich.com | Use of Boc protection for the indole nitrogen (Fmoc-Trp(Boc)-OH), use of scavengers. merckmillipore.comsigmaaldrich.com |
Intramolecular Cyclization Phenomena
A significant side reaction pertinent to amino acids with side-chain amino groups, such as ornithine, is intramolecular cyclization to form a lactam. In the case of ornithine, the δ-amino group can act as an intramolecular nucleophile, attacking the activated carboxyl group at the C-terminus. This process, if it occurs, leads to the formation of a thermodynamically stable six-membered δ-lactam ring, which terminates peptide chain elongation. nih.govmdpi.com
The propensity for this cyclization is highest during the activation step of the amino acid for coupling. nih.gov The activation, necessary to form the amide bond with the N-terminus of the growing peptide chain, also renders the carboxyl carbon highly electrophilic and susceptible to attack by the internal nucleophile. The rate of lactam formation is highly dependent on the ring size of the resulting cyclic product. Ornithine's side chain is positioned to form a six-membered ring, a structure that is kinetically and thermodynamically favored over the seven-membered ring that would be formed from lysine. mdpi.com This makes unprotected or poorly protected ornithine particularly prone to this side reaction. mdpi.comug.edu.pl
The design of this compound directly counters this phenomenon. The tert-butyloxycarbonyl (Boc) group on the δ-amino side chain serves as a robust protecting group, effectively masking its nucleophilicity under the standard conditions of Fmoc-based SPPS. This protection is stable during the piperidine-mediated Fmoc deprotection steps but can be cleanly removed during the final trifluoroacetic acid (TFA) cleavage cocktail, ensuring the integrity of the ornithine residue within the final peptide sequence. units.it The prevention of δ-lactam formation is a critical function of the Boc side-chain protection on the ornithine residue. ug.edu.pl
| Amino Acid | Side-Chain Length | Resulting Lactam Ring Size | Relative Favorability of Cyclization |
|---|---|---|---|
| Diaminobutyric acid (Dab) | (CH₂)₂-NH₂ | 5-membered (γ-lactam) | Highly Favorable |
| Ornithine (Orn) | (CH₂)₃-NH₂ | 6-membered (δ-lactam) | Favorable mdpi.com |
| Lysine (Lys) | (CH₂)₄-NH₂ | 7-membered (ε-lactam) | Disfavored (~250-500 fold less than Orn) mdpi.com |
Minimization of Undesired Acylations and Deamidations
The integrity of a synthetic peptide is contingent on the precise formation of amide bonds at each step of the synthesis. Undesired side reactions, such as aberrant acylations and deamidations, can lead to a heterogeneous mixture of products that are difficult to purify. The use of pre-activated amino acid esters, specifically pentafluorophenyl (OPfp) esters, is a key strategy to minimize these unwanted modifications. nih.govwikipedia.org
Undesired Acylations: Unwanted acylation can occur at various nucleophilic sites within a growing peptide chain, including unprotected side chains or free amino groups if coupling reagents are used in excess. merckmillipore.comiris-biotech.de For instance, the guanidino group of arginine or the imidazole (B134444) of histidine can be acylated under certain conditions. ug.edu.plmerckmillipore.com A significant advantage of using this compound is that it is a pre-formed, stable active ester. nih.gov This "active ester" strategy avoids the need to use in situ coupling reagents (like carbodiimides or uronium/aminium salts) at the point of coupling to the resin-bound peptide. nih.goviris-biotech.de By eliminating the presence of excess activating agents during the coupling reaction, the risk of side reactions such as the formation of guanidinium (B1211019) moieties from free amines is significantly reduced. iris-biotech.de
Furthermore, OPfp esters are highly reactive due to the electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group. nih.gov This high reactivity facilitates rapid and efficient coupling kinetics, which can be crucial for coupling sterically hindered amino acids and minimizing side reactions that are time-dependent. bachem.comsci-hub.se
| Side Reaction | Commonly Affected Residues | Mitigation Strategy Involving Active Esters |
|---|---|---|
| δ-Lactam Formation | Ornithine (Orn) nih.govug.edu.pl | Not directly mitigated by OPfp ester, but requires effective side-chain protection (e.g., Boc group) on the Ornithine derivative. |
| Aspartimide Formation | Aspartic Acid (Asp), especially in Asp-Gly/Ser sequences iris-biotech.depeptide.com | Rapid coupling kinetics of OPfp esters reduce exposure to basic conditions that promote cyclization. peptide.com |
| Side-Chain Acylation (Guanidinylation) | Arginine (Arg), Lysine (Lys) merckmillipore.comiris-biotech.de | Use of pre-activated OPfp esters avoids excess coupling reagents in the reaction vessel, preventing acylation of nucleophilic side chains. nih.goviris-biotech.de |
| Side-Chain Dehydration | Asparagine (Asn), Glutamine (Gln) merckmillipore.com | Coupling with activated esters results in minimal dehydration compared to other activation methods. merckmillipore.com |
| Pyroglutamate Formation | N-terminal Glutamine (Gln) merckmillipore.commdpi.com | Efficient and rapid coupling can reduce the likelihood of this acid- or base-catalyzed cyclization. mdpi.com |
Applications of Fmoc Dl Orn Boc Opfp in Advanced Peptide Synthesis Strategies
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the stepwise assembly of amino acids on an insoluble polymer support. peptide.com The use of pre-activated amino acid derivatives like Fmoc-DL-Orn(Boc)-OPfp simplifies and enhances the efficiency of this process. psu.edunih.gov The OPfp ester is a highly reactive leaving group, facilitating rapid and efficient amide bond formation with the free amino group of the growing peptide chain attached to the resin. nih.gov This high reactivity is particularly beneficial when using polar solvents like dimethylformamide (DMF), which are common in SPPS. psu.edursc.org
The general cycle of SPPS involves the deprotection of the Nα-Fmoc group, typically with a solution of piperidine (B6355638) in DMF, followed by washing steps to remove excess reagents. peptide.com The subsequent coupling step introduces the next amino acid in the sequence. By using an activated ester like this compound, the need for in situ activation reagents, which can sometimes lead to side reactions, is circumvented. psu.eduthieme-connect.com The stability and ease of handling of these crystalline, pre-activated esters further streamline the synthesis process. psu.edu
| SPPS Step | Description | Relevance of this compound |
| Resin Swelling | The solid support is swelled in a suitable solvent to make the reactive sites accessible. | Not directly involved. |
| Fmoc Deprotection | The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed. | The Fmoc group on this compound is stable during this step. |
| Washing | Excess deprotection reagent and byproducts are washed away. | Not directly involved. |
| Coupling | The activated carboxyl group of the incoming amino acid reacts with the newly freed N-terminus. | The OPfp ester of this compound ensures a rapid and efficient coupling reaction. nih.gov |
| Washing | Excess amino acid and coupling byproducts are washed away. | Not directly involved. |
| Repeat Cycle | The deprotection, washing, and coupling steps are repeated for each subsequent amino acid. | The use of a pre-activated ester simplifies the repetitive nature of SPPS. psu.edu |
The stability and high reactivity of Fmoc-amino acid-OPfp esters make them particularly suitable for automated SPPS and high-throughput synthesis platforms. thieme-connect.com Automated synthesizers rely on the consistent and predictable performance of reagents. The use of pre-activated esters like this compound eliminates the need for a pre-activation step within the synthesizer, simplifying the instrumentation and programming. psu.edu This contributes to faster cycle times and increased throughput, which is crucial for generating large libraries of peptides for drug discovery and other research applications. nih.govspringernature.com
High-throughput synthesis often involves the parallel synthesis of hundreds or even thousands of different peptide sequences. nih.gov The "tea-bag" method, for example, involves enclosing the resin in porous polypropylene (B1209903) bags, allowing for simultaneous synthesis of multiple peptides. nih.gov The use of stable, pre-activated monomers is highly advantageous in such systems, ensuring reliable and consistent coupling across a large number of parallel reactions.
The "DL" designation in this compound indicates that the compound is a racemic mixture, containing both the D- and L-isomers of the ornithine derivative. This makes it a suitable reagent for the synthesis of peptides that intentionally include a racemic mixture at a specific position or for the specific incorporation of a D-ornithine residue. The incorporation of D-amino acids into peptides can confer several advantages, such as increased resistance to enzymatic degradation and potentially altered biological activity. chemimpex.com The use of Fmoc-D-Orn(Boc)-OPfp allows for the precise and efficient introduction of D-ornithine into a peptide sequence using standard Fmoc-based SPPS protocols. chemimpex.com
The ornithine side chain, protected by the Boc group in this compound, provides a valuable point for modification and functionalization of peptides. The Boc group is stable to the basic conditions used for Fmoc deprotection but can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. peptide.comwikipedia.org This orthogonality allows for the selective deprotection of the ornithine side chain, enabling the attachment of various molecules such as fluorophores, biotin (B1667282), or other labels. This is a common strategy for producing peptides for use in diagnostic assays, imaging studies, and other biochemical applications. chemimpex.com Furthermore, the amino group of the ornithine side chain can be used as a branching point for the synthesis of more complex peptide structures.
Utilization in Solution-Phase Peptide Synthesis (LPPS)
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of very long or complex peptides through fragment condensation. wikipedia.org
Fragment condensation involves the synthesis of several smaller peptide fragments, which are then coupled together in solution to form the final, larger peptide. springernature.com This strategy can be more efficient than the stepwise synthesis of a very long peptide chain. This compound can be utilized in the synthesis of these peptide fragments. The activated OPfp ester facilitates the coupling of the ornithine residue within the fragment. Subsequently, protected peptide fragments can be coupled in solution using various coupling reagents. researchgate.net
For the synthesis of short peptides and oligomers in solution, activated esters like this compound offer a convenient and efficient method for amide bond formation. wikipedia.org The reaction proceeds by mixing the activated amino acid ester with the amino component in a suitable organic solvent. The high reactivity of the OPfp ester drives the reaction to completion, often with high yields and minimal side products. nih.gov This approach avoids the need for carbodiimide-based coupling reagents, which can sometimes lead to the formation of byproducts that are difficult to remove.
Design and Synthesis of Peptide and Peptidomimetic Libraries
The creation of peptide and peptidomimetic libraries is a powerful strategy in drug discovery and chemical biology, enabling the rapid screening of vast numbers of compounds to identify molecules with desired biological activities. This compound, with its orthogonally protected side chain and activated carboxyl group, is a valuable building block in the generation of these complex libraries.
Construction of Combinatorial Libraries Utilizing Ornithine Scaffolds
Ornithine, with its versatile side-chain amino group, provides an excellent scaffold for building combinatorial libraries. The use of this compound allows for the systematic and diverse modification of the ornithine side chain, leading to the generation of large and structurally varied peptide libraries. acs.orggoogle.com
The "split-mix" synthesis method is a common and efficient approach for constructing one-bead-one-compound (OBOC) combinatorial libraries. nih.gov In this method, a solid support resin is divided into multiple portions, and a different building block is coupled to each portion. The portions are then mixed, and the process is repeated. This strategy, combined with Fmoc chemistry, allows for the exponential generation of unique peptide sequences. nih.gov
For instance, a library can be initiated by coupling this compound to a solid support. After removal of the Fmoc group, the resin can be split, and a variety of amino acids or other chemical moieties can be coupled to the newly exposed N-terminus. Subsequently, the Boc protecting group on the ornithine side chain can be removed under acidic conditions, and a second level of diversity can be introduced by coupling a different set of building blocks to the side-chain amino group. wiley-vch.de This approach has been utilized to create libraries containing millions of distinct compounds. nih.gov
The choice of building blocks for these libraries is crucial for maximizing structural and functional diversity. Libraries often include not only natural L-amino acids but also D-amino acids, unnatural amino acids, and other organic molecules to expand the chemical space explored. nih.gov
Table 1: Example of a Combinatorial Library Synthesis Strategy Using an Ornithine Scaffold
| Step | Action | Protecting Group Chemistry | Result |
|---|---|---|---|
| 1 | Couple this compound to solid support | Fmoc N-terminal protection, Boc side-chain protection | Resin-bound protected ornithine |
| 2 | Deprotect N-terminus | Removal of Fmoc group with piperidine | Free N-terminal amine |
| 3 | Split resin and couple diverse building blocks (AA1, AA2, etc.) | Standard peptide coupling | Introduction of first diversity point |
| 4 | Deprotect ornithine side chain | Removal of Boc group with TFA | Free side-chain amine |
This systematic approach allows for the generation of a vast number of unique peptidomimetics based on the ornithine scaffold, which can then be screened for various biological activities, including antimicrobial and anticancer properties. nih.gov
Synthesis of Azapeptides and Other Backbone-Modified Peptides
Azapeptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can significantly alter the conformational properties and biological activity of a peptide, often leading to increased resistance to proteolytic degradation. mdpi.com
The synthesis of azapeptides can be challenging, but the use of activated building blocks is a key strategy. While not a direct precursor for the aza-amino acid unit itself, the chemistry involved in using this compound is analogous to the coupling strategies employed in azapeptide synthesis. The synthesis of azapeptides often involves the coupling of a hydrazine (B178648) derivative to an activated carbonyl source. mdpi.com Recent advancements have focused on developing bench-stable, pre-activated aza-amino acid building blocks to streamline the synthesis process. biorxiv.org
One common method for incorporating an aza-amino acid residue involves the use of an activated Fmoc-protected hydrazine which is then coupled to the free amino group of a growing peptide chain on a solid support. mdpi.com The side chain of the aza-amino acid can be introduced before or after the coupling step. mdpi.com
The synthesis of other backbone-modified peptides also benefits from the principles of orthogonal protection and activated coupling agents. For example, the synthesis of peptides containing N-methylated amino acids or other modifications to the peptide backbone often requires specialized building blocks and coupling conditions to overcome steric hindrance and ensure efficient reaction.
Table 2: Comparison of Standard Peptide and Azapeptide Synthesis
| Feature | Standard Peptide Synthesis | Azapeptide Synthesis |
|---|---|---|
| Building Block | α-amino acid | Hydrazine derivative (aza-amino acid precursor) |
| Backbone Structure | -NH-CHR-CO- | -NH-NR'-CO- |
| Key Coupling Reaction | Amide bond formation between a carboxyl group and an amine | Semicarbazide formation between an activated carbonyl and a hydrazine |
| Challenges | Racemization, difficult couplings of hindered amino acids | Low nucleophilicity of the hydrazine nitrogen, potential side reactions |
The development of robust synthetic methodologies, including the use of activated esters like the pentafluorophenyl (Pfp) ester in this compound, has been instrumental in advancing the synthesis of complex peptides and their backbone-modified analogs.
Applications in Bioconjugation and Chemical Biology Research
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or novel functionalities. This compound and similar protected amino acids are valuable tools in this field, enabling the precise incorporation of reactive handles into peptides for subsequent modification. chemimpex.com
The orthogonally protected ornithine derivative allows for the selective deprotection of the side-chain amino group, which can then be used as a point of attachment for various molecules, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs. chemimpex.com This strategy is widely used in the development of targeted drug delivery systems, diagnostic probes, and tools for studying protein-protein interactions.
For example, a peptide synthesized with this compound can be deprotected at the ornithine side chain and then conjugated to a fluorescent dye. This fluorescently labeled peptide can then be used to visualize its localization within cells or tissues, providing insights into its mechanism of action. Similarly, conjugation to biotin allows for the use of streptavidin-based detection methods, which are widely employed in various bioassays.
The use of ornithine-containing building blocks has also been shown to enhance the cell permeability of peptides. chemicalbook.com The introduction of the ornithine residue can impart a positive charge to the peptide at physiological pH, which can facilitate its interaction with negatively charged cell membranes and promote cellular uptake.
In chemical biology research, peptides synthesized with specifically placed reactive groups are used to probe biological systems. For instance, peptides containing photo-crosslinkers can be used to identify binding partners within a cell, while peptides armed with warheads can be used to selectively inhibit enzymes. The versatility of this compound in allowing for the site-specific introduction of a reactive amine makes it a valuable reagent for these advanced applications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Fmoc-4-Apc(Alloc)-OH |
| Fmoc-4-Apc-OH hydrochloride salt |
| Alloc-OSu |
| Fmoc-l-Dpr(Alloc)-OH |
| Fmoc-Acpc-OH |
| Fmoc-Orn(Boc)-OH |
| Fmoc-azaPhe acyl chloride |
| Fmoc-Ser(tBu)-OH |
| Fmoc-Ala-OH |
| Fmoc-Orn(Ac,OBz)-OH |
| Boc-Phe-OPfp |
| (Boc,Cbz)-Orn(Boc)2-OAllyl |
| Boc2-Orn(Cbz)-OAllyl |
| Cbz-D-Phe-Phe-Arg-bk |
| Fmoc-L-Orn(N3)-OH |
| Fmoc-Asn(tetra-O-TMS-b-d-Glc)-OPfp |
| Fmoc-Asn(tri-Ac-O-b-d-GlcNAc)-OPfp |
| Fmoc-Gly-Phe-(BAL)-IRaa)Leu-O-octyl-resin |
| Fmoc-Gly-Pro-Hyp-OH |
| Fmoc-His(p-Adom)-OH |
| Fmoc-His(Trt)-Wang resin |
| Fmoc-His(t-Trt)-OH |
| Fmoc-(Hmb)amino acids |
| Fmoc-Hse-OtBu |
| Fmoc-Hse[PO(OPh)2]-OH |
| Fmoc-Hse[PO(OPh)2]-OtBu |
| Fmoc-(2S,4R)-Hyp-OH |
| Fmoc-Ile-OH |
| Fmoc-Leu-Ala-Gly-Val-OH |
| Fmoc-Leu-NCA |
| Fmoc-l-Leu-TOAC-Gly-l-Ile-l-Leu-OMe |
| Fmoc-TOAC-F |
| Fmoc-TOAC-(l-Ala)3-OtBu |
| Fmoc-TOAC-(l-Ala)4-OtBu |
| 1-N-Fmoc-3,4,6-tri-O-Ac-b-d-GlcNAc-NH2 |
| Fmoc-Tyr(SO3Ba1/2)-OBa1/2 |
| Fmoc-Tyr(SO3Na)-OH |
| Fmoc-Tyr(SO3NBu4)-OH |
| (aTfm)Xaa peptaibols |
| H-Leu-Glu(OtBu)-Asn-Tyr(tBu)-Cys(Trt)-Asn-OtBu• TFA |
| H-Leu-Leu-Gln-Gly-Leu-Val-NH2 • TFA |
| H-Leu-Pro-Cys(Farn)-OMe |
| H-l-Tyr[Bzl(2,6-Cl2)]-OH |
| H-Lys(Adoc)-Asn-Phe-Phe-Trp-Lys(Boc)-Thr(tBu)-Phe-Thr(tBu)-Ser(tBu)-Cys(StBu)-OtBu |
| H-Lys(Adoc)-OH |
| H-Lys(Aloc)-Lys(Boc)-Pro-Gly-Lys(Boc)-Lys(Aloc)-Lys(Boc)-Pro-Gly-Lys(Boc)-OH |
| H-Lys(Aloc)-OH• HCl |
| H-Lys-Arg-Thr[PS(OH)2]-Leu-Arg-OH |
| H-Lys(Boc)-AMC |
| H-Lys(Boc)-O-Resin |
| H-Lys(Boc)-OH |
| H-Lys(Boc)-Pro-Gly-Lys(Boc)-Ala-Lys(Boc)-Pro-Gly-Lys(Boc)-Ala-OH |
| H-Lys( = CHPh)-OH |
| H-Lys(Fmoc)-OH |
| H-Lys(Fmoc)-Pro-Gly-Lys[Z(NO2)]-Glu(OtBu)-Lys(Dde)-Pro-Gly-Lys(Aloc)-Ala-OH |
| H-Lys(Fmoc)-Pro-Gly-Lys(Dde)-Ala-Lys(Boc)-Pro-Gly-Lys(Aloc)-Ala-OH |
| H-Lys(For)-OH |
| H-Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH |
| H-Lys(Hoc)-OH |
| H-Lys-Lys-Ser-Lys-Lys-Thr-Lys-Cys(Farn)-Val-Ile-Met-OH |
| H-Lys(Mtt)-OH |
| H-Lys(Tfa)-OH |
| H-Lys(Trt)-OH• TFA |
| H-Orn(Trt)-OH• TFA |
| H-Lys-Tyr-Arg-Ser-OH |
| H-Lys-Tyr-OH |
| H-Lys(Z-2-Br)-OH |
| H-Lys(Z-2-Cl)-OH |
| H-Lys(Z)-OBzl |
| H-Lys(Z)-OH |
| Glu(OBzl)-NCA |
| H-Arg-Pro-Pro-Gly-Phe-d-lactam-Phe-Arg |
| H-d,l-Asu-OH |
Analytical and Methodological Considerations in Research with Fmoc Dl Orn Boc Opfp
Post-Synthetic Processing and Purification Methodologies
Once the peptide sequence is fully assembled on the solid support, it must be cleaved from the resin, and all side-chain protecting groups must be removed. This is followed by purification to isolate the target peptide.
The final step in SPPS using the Fmoc/tBu strategy is the cleavage of the peptide from the resin support, which occurs concurrently with the removal of acid-labile side-chain protecting groups. wpmucdn.com This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA). peptide.com To prevent side reactions caused by the reactive cationic species generated during deprotection, a "cleavage cocktail" containing TFA and various scavengers is used. wpmucdn.com The composition of this cocktail is critical and depends on the amino acid composition of the peptide. For instance, scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are added to capture carbocations that could otherwise modify sensitive residues such as Tryptophan, Methionine, or Cysteine. thermofisher.com The reaction is typically run for 1-3 hours at room temperature. ias.ac.in
| Cocktail Name/Composition | Components | Primary Use Case/Target Residues | Reference |
|---|---|---|---|
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose cocktail for peptides containing multiple sensitive residues. | |
| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | Effective for peptides containing Arg, His, Met, Trp. | wpmucdn.com |
| 95% TFA | TFA/water (95:5) | Used for simple peptides without sensitive side chains. | peptide.com |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Specifically formulated for peptides containing Arg(Pmc/Pbf). | thermofisher.com |
The Fmoc/tBu synthesis strategy is built on the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. The N-terminal Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the ornithine side chain of Fmoc-DL-Orn(Boc)-OPfp, are acid-labile. biosynth.com
The Boc group on the ornithine side chain is stable throughout the synthesis cycles of Fmoc removal. It is efficiently removed during the final TFA-mediated cleavage step from the resin. peptide.com This ensures that the ornithine side-chain amine remains protected until the very end of the synthesis, preventing it from participating in unwanted side reactions during peptide elongation.
| Protecting Group | Protected Moiety | Cleavage Condition | Stability Condition |
|---|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino group | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Acid (TFA) |
| Boc (tert-butyloxycarbonyl) | Side-chain amine (e.g., Orn, Lys) | Strong acid (e.g., TFA) | Mild base (piperidine) |
| tBu (tert-butyl) | Side-chain carboxyl/hydroxyl (e.g., Asp, Glu, Ser, Thr, Tyr) | Strong acid (e.g., TFA) | Mild base (piperidine) |
| Trt (Trityl) | Side-chain amide/sulfhydryl (e.g., Asn, Gln, Cys) | Strong acid (e.g., TFA) | Mild base (piperidine) |
| Resin Linker (e.g., Wang, Rink Amide) | C-terminal carboxyl/amide | Strong acid (e.g., TFA) | Mild base (piperidine) |
Assessment of Peptide Purity and Integrity
After cleavage and precipitation of the crude peptide, its purity and identity must be rigorously assessed. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Reversed-Phase HPLC (RP-HPLC) is the standard method for determining the purity of a synthetic peptide. The crude product is separated on a C18 column using a gradient of water and acetonitrile, both typically containing a small amount of TFA (0.1%). The percentage of the peak area corresponding to the target peptide relative to the total peak area provides a measure of its purity. HPLC can also be used to monitor the progress of the cleavage and deprotection reactions over time. thermofisher.com
Mass Spectrometry is used to confirm that the synthesized peptide has the correct molecular weight. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the most common techniques. For peptides containing ornithine, a phenomenon known as the "ornithine effect" may be observed during tandem mass spectrometry (MS/MS) fragmentation. This effect results in a facile and preferential cleavage of the peptide bond C-terminal to the ornithine residue, which can be a useful diagnostic feature for sequence confirmation. nih.gov
| Technique | Information Obtained | Key Considerations |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment, quantification, separation of deletion or incomplete deprotection sequences. | Choice of column (e.g., C18, C8), solvent gradient, and detector wavelength (typically 214-220 nm) are critical. |
| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Confirmation of molecular weight of the target peptide. | Provides verification of the correct product and can identify major impurities. |
| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing and confirmation of amino acid composition. | Fragmentation patterns can be influenced by specific residues; the "ornithine effect" leads to preferential cleavage C-terminal to Orn. nih.gov |
| Amino Acid Analysis (AAA) | Quantitative determination of the amino acid composition of the peptide. | A destructive technique that confirms the relative ratios of constituent amino acids after acid hydrolysis. |
Methodologies for Detecting Racemization and Side-Product Formation
The primary concern during the coupling of this compound is the potential for racemization at the α-carbon of the ornithine residue. thieme-connect.de This process, known as epimerization, can lead to the formation of diastereomeric peptides with potentially altered biological activities. thieme-connect.de Several analytical techniques are employed to detect and quantify the extent of racemization and identify other potential side-products.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the chiral purity of peptides.
Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to separate enantiomers or diastereomers. nih.govsigmaaldrich.com For peptides containing ornithine, CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) can effectively resolve diastereomeric peptide products. The separation relies on the differential interactions between the chiral selector and the stereoisomers of the peptide.
Reversed-Phase HPLC (RP-HPLC): While not inherently capable of separating enantiomers, RP-HPLC is crucial for separating diastereomers that result from the coupling of a racemic amino acid into a chiral peptide chain. researchgate.net Optimized gradient elution methods can often resolve the desired peptide from its epimerized counterpart, allowing for quantification. researchgate.net
Capillary Electrophoresis (CE): CE offers a high-resolution alternative for analyzing racemization. nih.gov By incorporating a chiral selector, such as a cyclodextrin, into the running buffer, CE can separate optical isomers with high efficiency and sensitivity. researchgate.netnih.gov This method is particularly valuable as it can often separate all possible optical isomers of a small peptide in a single run, providing a comprehensive view of stereochemical purity. nih.gov The detection limit for minor isomers can be as low as 0.05%. researchgate.netnih.gov
Mass Spectrometry (MS): Mass spectrometry is indispensable for identifying side-products formed during synthesis. nih.govbiotage.comjchemrev.com While MS itself does not typically distinguish between stereoisomers, it can identify products resulting from incomplete deprotection, side-chain reactions, or deletion sequences. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard for peptide analysis. biotage.comjchemrev.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities in a crude peptide sample. ub.edu
| Analytical Method | Primary Application | Principle of Detection | Typical Resolution |
|---|---|---|---|
| Chiral HPLC | Quantification of racemization | Differential interaction with a chiral stationary phase | High separation of diastereomers |
| Capillary Electrophoresis (CE) | High-resolution analysis of stereoisomers | Differential migration in an electric field with a chiral selector | Excellent, capable of separating multiple isomers |
| LC-MS | Identification of side-products and impurities | Separation by chromatography followed by mass-to-charge ratio detection | High sensitivity for mass differences |
| NMR Spectroscopy | Structural confirmation and identification of modifications | Nuclear spin resonance in a magnetic field | Detailed structural information |
Confirmation of Ornithine Incorporation and Side-Chain Fidelity
After peptide synthesis, it is crucial to confirm that the ornithine residue has been successfully incorporated into the peptide sequence and that its side-chain Boc protecting group has been either retained or removed as intended by the synthetic scheme.
Amino Acid Analysis (AAA): This classical method is used to determine the amino acid composition of the final peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified, typically by ion-exchange chromatography or RP-HPLC after derivatization. The presence and correct ratio of ornithine confirm its successful incorporation.
Mass Spectrometry (MS): MS is a primary tool for confirming the total mass of the synthesized peptide. ub.edu A match between the experimentally observed mass and the calculated theoretical mass provides strong evidence for the correct incorporation of all amino acids, including ornithine. High-resolution mass spectrometry can provide mass accuracy in the parts-per-million (ppm) range, further increasing confidence in the peptide's identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing definitive proof of ornithine's position within the chain. rsc.org
Edman Degradation: This automated, stepwise sequencing method cleaves amino acids one by one from the N-terminus of the peptide. Each cleaved residue is identified by chromatography. Edman degradation provides direct sequence information, confirming the position of the ornithine residue within the peptide chain.
Fidelity of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protecting the δ-amino group of the ornithine side chain must remain stable during Fmoc-based synthesis until it is intentionally removed during the final cleavage and deprotection step. peptide.compeptide.com
During Synthesis: The stability of the Boc group can be indirectly monitored by HPLC and MS analysis of the crude peptide. The absence of peaks corresponding to peptides that have prematurely lost the Boc group indicates its stability.
After Cleavage: The final deprotection step, typically using a strong acid like trifluoroacetic acid (TFA), is designed to remove the Boc group. thermofisher.comchempep.com The successful removal is confirmed by mass spectrometry, where the final product's mass should correspond to the fully deprotected peptide. Incomplete removal would result in a product with an additional mass of 100.12 Da, which is easily detectable. The liberated tert-butyl cations during cleavage can cause side reactions, particularly with sensitive residues like tryptophan or methionine, necessitating the use of scavengers in the cleavage cocktail. thermofisher.comresearchgate.net
| Verification Point | Method | Information Obtained | Key Finding |
|---|---|---|---|
| Ornithine Incorporation | Amino Acid Analysis | Amino acid composition and ratio | Confirms presence of ornithine |
| Mass Spectrometry (MS) | Total molecular weight of the peptide | Verifies correct mass corresponding to the sequence | |
| Tandem MS / Edman Degradation | Amino acid sequence | Confirms the exact position of ornithine | |
| Side-Chain Fidelity (Boc group) | Mass Spectrometry (Post-Cleavage) | Molecular weight of the final peptide | Absence of +100 Da mass indicates complete deprotection |
| HPLC (Crude Product) | Purity profile | Absence of premature deprotection products |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The conventional methods for synthesizing protected amino acids and executing solid-phase peptide synthesis (SPPS) are often characterized by high solvent consumption and the use of hazardous reagents. rsc.orgacs.orgpeptide.com Future research is intensely focused on "greening" these processes. A significant area of development is the replacement of commonly used solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives. rsc.orgpeptide.com Studies have shown promising results with solvents such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been successfully used in both solution-phase and solid-phase synthesis. rsc.orgacs.org Aqueous SPPS is also an emerging frontier, aiming to use water as the primary solvent, which would represent a paradigm shift in sustainability. acs.orgnih.gov
These sustainable methodologies are directly applicable to the synthesis of peptides using Fmoc-DL-Orn(Boc)-OPfp. The table below summarizes some of the green solvents being explored as alternatives to traditional ones.
| Green Solvent | Abbreviation | Key Advantages | Application in Peptide Synthesis |
|---|---|---|---|
| Propylene Carbonate | PC | Biodegradable, Low Toxicity | Replacement for DMF and DCM in solution and solid-phase synthesis. rsc.orgacs.org |
| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from renewable resources, lower toxicity than THF | Alternative to DCM and DMF for coupling and deprotection steps. acs.orgpeptide.com |
| Cyclopentyl Methyl Ether | CPME | High boiling point, low peroxide formation | Investigated as a greener alternative solvent. peptide.com |
| γ-Valerolactone | GVL | Biomass-derived, biodegradable | Evaluated for use in SPPS. acs.orgpeptide.com |
| N-Formylmorpholine | NFM | Considered a greener polar aprotic solvent | Evaluated for use in SPPS. peptide.com |
Exploration of Novel Activating Groups for Ornithine Derivatives
The pentafluorophenyl (OPfp) ester is a highly reactive and commonly used activating group in SPPS, facilitating efficient coupling with minimal side reactions. peptide2.comresearchgate.netbachem.com However, the search for novel activating groups and reagents is a constant pursuit in peptide chemistry, aiming for improved reaction kinetics, reduced costs, and minimized side reactions like racemization. nih.gov
While OPfp esters are effective, other pre-formed active esters like 3-hydroxy-2,3-dihydro-4-oxo-benzo-triazone (ODhbt) esters are also used. peptide2.com The more common strategy involves in situ activation, where a coupling reagent is added directly to the reaction mixture containing the protected amino acid. peptide2.com This class includes well-established carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. peptide2.combachem.com
More advanced activating agents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). peptide2.com These reagents are known for their high coupling efficiency, which is particularly crucial when dealing with sterically hindered amino acids or aggregation-prone sequences. peptide2.combiotage.com However, phosphonium and uronium reagents can sometimes promote racemization, especially with sensitive amino acids like cysteine. nih.gov
Future research will likely focus on developing activating reagents that offer the high efficiency of uronium salts but with the low racemization potential of carbodiimide (B86325)/additive combinations. One emerging class of reagents is ynamides, such as MYTsA, which facilitate peptide bond formation through stable α-acyloxyenamide active ester intermediates and have shown to suppress epimerization. iris-biotech.de The development of such novel reagents will provide more options for activating Fmoc-DL-Orn(Boc)-OH directly, potentially bypassing the need for its pre-activated OPfp ester form and offering greater flexibility and economy in peptide synthesis.
The table below compares different classes of activating agents used in peptide synthesis.
| Class of Activating Agent | Examples | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Pre-formed Active Esters | -OPfp, -OSu, -ODhbt | Direct acylation of the N-terminal amine by the reactive ester. peptide2.com | High reactivity, can be purified, reduces racemization risk. bachem.com | Requires an additional synthesis step to prepare the active ester. |
| Carbodiimides | DCC, DIC, EDC | In situ formation of an O-acylisourea intermediate, which then acylates the amine. Often used with additives (HOBt, HOAt). peptide2.com | Cost-effective, low racemization when used with additives. peptide2.comnih.gov | Can have lower efficiency for difficult couplings; byproducts can be difficult to remove (e.g., DCU). peptide2.com |
| Phosphonium Salts | BOP, PyBOP | In situ formation of a phosphonium-oxy-type active ester. peptide2.com | High coupling efficiency. peptide2.com | Can cause racemization; generates carcinogenic byproducts (HMPA from BOP). researchgate.net |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | In situ formation of an aminium/uronium-type active ester. peptide2.com | Very high efficiency and speed, widely used in automated SPPS. peptide2.com | Higher cost, can promote racemization in sensitive cases. nih.gov |
| Ynamides | MYTsA | In situ formation of an α-acyloxyenamide active ester. iris-biotech.de | Suppresses racemization, high atom economy potential. iris-biotech.de | Newer class of reagent, less established than others. |
Advanced Applications in Complex Peptide and Protein Engineering
The incorporation of non-canonical amino acids (ncAAs) like ornithine into peptides and proteins is a powerful strategy for creating molecules with novel structures and functions. nih.govnih.govrsc.org Ornithine, with its shorter side chain compared to lysine, can influence peptide conformation, stability, and receptor binding. acs.org Future research will continue to exploit these properties in increasingly sophisticated ways.
One major area of application is the synthesis of complex macrocyclic peptides. researchgate.net Cyclization can enhance a peptide's metabolic stability, receptor affinity, and cell permeability. purdue.edu this compound is a valuable building block for creating peptides that can be cyclized through the ornithine side chain, for example, by forming a lactam bridge with a C-terminal carboxyl group. researchgate.net
Furthermore, the ability to introduce unique functionalities through the ornithine side chain is critical for protein engineering. caltech.edumdpi.com By incorporating ornithine into a protein sequence, researchers can introduce a chemical handle that is orthogonal to the native amino acids. acs.org This allows for site-specific modifications, such as the attachment of fluorescent probes, polyethylene (B3416737) glycol (PEG) chains to increase half-life, or cytotoxic drugs to create antibody-drug conjugates (ADCs). nih.govrsc.org Recent work has demonstrated the incorporation of ornithine into therapeutic peptides like semaglutide (B3030467) variants, highlighting the drive to enhance the properties of established drugs. acs.org The development of proteins with altered physicochemical properties is another exciting avenue, where ncAAs can be used to engineer enzymes with enhanced stability or novel catalytic activities. rsc.org
Integration with Emerging Biocatalytic Approaches in Peptide Synthesis
While chemical synthesis methods like SPPS are powerful, they face challenges with very long peptides and can be resource-intensive. rsc.orgnih.gov Chemoenzymatic peptide synthesis (CEPS) has emerged as a complementary and highly promising strategy that combines the flexibility of chemical synthesis with the efficiency and specificity of enzymes. nih.govinternationalscholarsjournals.commdpi.com
In a typical CEPS approach, shorter peptide fragments are synthesized chemically (e.g., using this compound in SPPS), and then these unprotected fragments are joined together (ligated) by an enzyme. acsgcipr.orgbachem.com This process avoids the need for extensive side-chain protecting groups during the ligation step and proceeds under mild, aqueous conditions, which minimizes racemization and other side reactions. mdpi.comfrontiersin.org
Enzymes like proteases (e.g., chymotrypsin, papain) and engineered ligases (e.g., Omniligase, subtiligase variants) are used for this purpose. nih.govinternationalscholarsjournals.comsigmaaldrich.com These enzymes can recognize specific C-terminal sequences (often activated as simple esters) on one peptide fragment and catalyze the formation of a peptide bond with the N-terminus of another fragment. frontiersin.org
A particularly exciting development is the use of thioesterase (TE) domains, which are the natural enzymes responsible for cyclizing many non-ribosomal peptides in nature. purdue.edubeilstein-journals.orgasm.org Researchers are harnessing these enzymes to perform macrocyclization on chemically synthesized linear peptides, offering a highly efficient and regioselective route to complex cyclic structures. beilstein-journals.orgnih.gov The integration of building blocks like this compound into chemically synthesized fragments that are then subjected to enzymatic ligation or cyclization represents a powerful future direction. purdue.edu This synergistic approach allows for the creation of complex, modified peptides that would be difficult to access by either chemical or purely biological methods alone. researchgate.net
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-DL-Orn(Boc)-OPfp, and how does its stereochemistry (DL-form) influence reaction conditions?
- Methodological Answer : The synthesis involves sequential protection of the ornithine side chain with Boc and Fmoc for α-amine protection. The DL-form introduces stereochemical complexity, requiring rigorous control of racemization during coupling. Use pre-activated pentafluorophenyl (OPfp) esters to enhance coupling efficiency while minimizing side reactions. Reaction conditions (e.g., DMF as solvent, DIEA as base) must maintain anhydrous environments to preserve Boc/Fmoc stability. Post-synthesis, confirm stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How should researchers purify this compound, and what analytical techniques validate its purity?
- Methodological Answer : Purification typically employs flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA). Validate purity using:
- HPLC : Retention time consistency and single-peak resolution.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- NMR : Verify absence of residual solvents or deprotected side chains (e.g., Boc group integrity via tert-butyl proton signals at ~1.4 ppm) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the OPfp ester. Avoid prolonged exposure to moisture or bases (e.g., DIEA), which can cleave the Fmoc group. Conduct periodic stability tests via TLC or HPLC to detect degradation .
Advanced Research Questions
Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized, particularly for sterically hindered sequences?
- Methodological Answer :
- Double Coupling : Repeat coupling steps with fresh reagent to overcome steric hindrance.
- Microwave-Assisted SPPS : Enhance reaction kinetics by heating (50–60°C) in DMF.
- Additives : Use HOBt or Oxyma Pure to suppress racemization and improve activation.
- Monitor with Kaiser Test : Detect unreacted amines after each coupling cycle.
Contradictions in literature arise regarding the necessity of double coupling vs. extended single couplings; empirical validation for each sequence is critical .
Q. What strategies resolve contradictions in Boc deprotection kinetics during orthogonal protection schemes involving this compound?
- Methodological Answer : Boc deprotection with TFA (20–50% in DCM) may inadvertently cleave OPfp esters if prolonged. To resolve this:
- Kinetic Studies : Optimize TFA exposure time via timed aliquots analyzed by HPLC.
- Alternative Deprotection : Use milder acids (e.g., HCl/dioxane) for Boc removal while retaining OPfp stability.
- Orthogonal Protection : Replace Boc with ivDde or Alloc groups for acid-stable alternatives .
Q. How does the DL-configuration of ornithine impact peptide folding and functional assays, and how can researchers mitigate undesired conformational effects?
- Methodological Answer : The racemic DL-form may disrupt helical or β-sheet structures in peptides. Mitigation strategies include:
- Enantiomeric Separation : Use chiral columns to isolate D- or L-forms for comparative studies.
- Circular Dichroism (CD) : Monitor secondary structure changes during folding.
- Molecular Dynamics (MD) Simulations : Predict conformational impacts before synthesis.
Contradictory data on DL-ornithine’s role in membrane permeability (e.g., antimicrobial peptides) necessitate case-specific validation .
Q. What are the best practices for troubleshooting low yields in this compound-mediated peptide couplings?
- Methodological Answer : Systematically assess:
- Activation Efficiency : Compare OPfp with other esters (e.g., OSu) under identical conditions.
- Solvent Polarity : Test DMSO or NMP for improved solubility of bulky residues.
- Side Reactions : Check for Fmoc cleavage via UV-Vis (λ = 301 nm) or premature Boc deprotection.
Document all variables to identify yield-limiting factors .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on OPfp ester reactivity vs. stability in Fmoc-based syntheses?
- Methodological Answer : OPfp esters are highly reactive but prone to hydrolysis. Contradictions arise from solvent purity (e.g., trace water in DMF) or base strength (DIEA vs. weaker bases like collidine). Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
